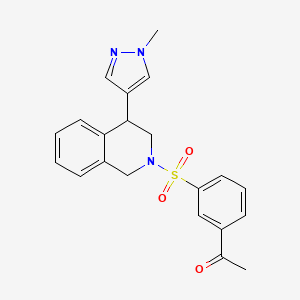

1-(3-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)phenyl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, an isoquinoline ring, a sulfonyl group, and a phenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring could be formed through a condensation reaction of a 1,3-diketone with hydrazine . The isoquinoline ring could be synthesized through a Pictet-Spengler reaction or a similar cyclization . The sulfonyl group could be introduced through a sulfonation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and isoquinoline rings would likely contribute to the rigidity of the molecule, while the sulfonyl and phenyl groups could participate in various intermolecular interactions .Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The pyrazole ring might be susceptible to reactions like halogenation or nitration, while the isoquinoline ring could undergo reactions like reduction or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like the size and shape of the molecule, the presence of polar or nonpolar groups, and the potential for intermolecular interactions could all influence properties like solubility, melting point, and stability .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antioxidant Activities

- Arylsulfonamide-based quinolines have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibit significant antimicrobial activities, including against Candida strains, Aspergillus niger, and various bacteria, demonstrating their potential in developing new antimicrobial agents (L. Jyothish Kumar & V. Vijayakumar, 2017).

Enhanced Synthesis Techniques

- Comparative studies on conventional and ultrasound irradiation promoted the synthesis of quinoxaline derivatives, highlighting the advantages of ultrasound-assisted methods such as shorter reaction times and better yields. This research suggests the potential for more efficient synthetic pathways in chemical manufacturing (A. Abdula, G. Salman, & Hamid H. Mohammed, 2018).

Antituberculosis and Cytotoxicity Studies

- Heteroarylthioquinoline derivatives have been synthesized and screened for their antituberculosis activity and cytotoxic effects. Certain compounds showed high activity against Mycobacterium tuberculosis without toxic effects on mouse fibroblast cells, indicating their potential in tuberculosis treatment (Selvam Chitra et al., 2011).

HIV-1 Replication Inhibitors

- Research on N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives has identified compounds with promising activity against HIV-1 replication, presenting a new avenue for anti-HIV drug development (Zhiping Che et al., 2015).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[3-[[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]sulfonyl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3S/c1-15(25)16-7-5-8-19(10-16)28(26,27)24-13-17-6-3-4-9-20(17)21(14-24)18-11-22-23(2)12-18/h3-12,21H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWUXUMEESOMES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1-(2-([1,1'-Biphenyl]-4-yl)acetyl)azetidin-3-yl)piperidine-4-carboxamide](/img/structure/B2980420.png)

![1-Benzyl-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2980421.png)

![2-[[1-[2-(2-Chlorophenyl)acetyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2980425.png)

![2-(4-(piperidin-1-ylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2980427.png)

![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2980428.png)

![4-chloro-N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2980433.png)

![3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2980434.png)